molecular formula C16H20ClNO5 B7535197 Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate

Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate

Cat. No. B7535197
M. Wt: 341.78 g/mol
InChI Key: NOSCXKATCQTXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate, also known as MOC-Benzoate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the synthesis of various other compounds due to its unique structure and properties.

Mechanism of Action

The exact mechanism of action of Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is not yet fully understood. However, it is known to act as a potent inhibitor of various enzymes such as protein kinases, proteases, and phosphodiesterases. It is also known to interact with various biological molecules such as DNA, RNA, and proteins, which makes it a useful tool for studying various biological processes.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate in lab experiments is its versatility. It can be easily modified to obtain various other compounds with different properties and applications. It is also relatively easy to synthesize and purify, which makes it a cost-effective starting material for various syntheses. However, one of the main limitations of using Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is its potential toxicity. It is important to handle the compound with care and use appropriate safety measures when working with it.

Future Directions

There are various future directions for research on Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate. One potential direction is the development of more potent inhibitors of enzymes such as protein kinases and phosphodiesterases, which could have potential therapeutic applications. Another potential direction is the development of new fluorescent probes and dyes that can be used in biological imaging and detection. Finally, the development of new materials science applications for Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate could also be an interesting avenue for future research.

Synthesis Methods

The synthesis of Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is a multi-step process that involves the reaction between 2-chloro-5-nitrobenzoic acid and 2-(oxolan-2-ylmethoxy)acetic acid. The reaction is catalyzed by a base, and the resulting compound is then treated with methyl chloroformate to obtain Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of various other compounds such as inhibitors of protein kinases, proteases, and phosphodiesterases. It is also used in the synthesis of various fluorescent probes and dyes that are used in biological imaging and detection. Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate has also been used in the synthesis of various pharmaceuticals, agrochemicals, and materials science.

properties

IUPAC Name

methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO5/c1-10(23-9-12-4-3-7-22-12)15(19)18-11-5-6-14(17)13(8-11)16(20)21-2/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSCXKATCQTXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)C(=O)OC)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.